molecular formula C4H4ClNO2 B13891481 4-Chloro-5-hydroxy-3-methylisoxazole

4-Chloro-5-hydroxy-3-methylisoxazole

Cat. No.: B13891481
M. Wt: 133.53 g/mol
InChI Key: JWALSRKZOFTEEH-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-3-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxy-3-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further modified to obtain the desired compound . Another method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of AuCl3 to form substituted isoxazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-hydroxy-3-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide or chlorinating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA/RNA synthesis, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-hydroxy-3-methylisoxazole is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other isoxazole derivatives may not be as effective .

Properties

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

4-chloro-3-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C4H4ClNO2/c1-2-3(5)4(7)8-6-2/h6H,1H3

InChI Key

JWALSRKZOFTEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1)Cl

Origin of Product

United States

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